2-Acetyl-5-methylpyridine

Vue d'ensemble

Description

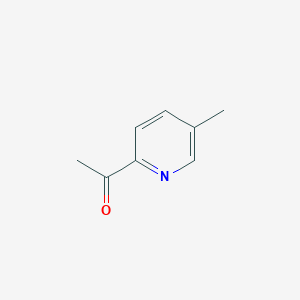

2-Acetyl-5-methylpyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetyl-5-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-5-methylpyridine undergoes various chemical reactions, including:

Reduction: Reduction of the acetyl group can yield 2-ethyl-5-methylpyridine.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine-2,5-dicarboxylic acid.

Reduction: 2-Ethyl-5-methylpyridine.

Substitution: Various halogenated derivatives of this compound.

Applications De Recherche Scientifique

Scientific Research Applications

2-Acetyl-5-methylpyridine has several notable applications:

Chemistry

- Ligand in Coordination Chemistry : It is used to form metal complexes, influencing the reactivity and stability of these complexes, which are essential in catalytic processes.

Biology

- Synthesis of Biologically Active Molecules : The compound is utilized in synthesizing potential pharmaceuticals, particularly those targeting specific biological pathways.

Medicine

- Antimicrobial and Anticancer Research : Ongoing studies explore its potential as a precursor for developing drugs with antimicrobial and anticancer properties.

Industry

- Flavoring Agents and Fragrances : Due to its aromatic properties, it is used in the production of flavoring agents and fragrances.

This compound exhibits significant biochemical interactions, particularly as a ligand in various coordination chemistry applications. It participates in metabolic pathways by interacting with enzymes and cofactors, facilitating its biotransformation.

Cellular Effects

This compound affects various cellular processes, including:

- Cell Signaling : Modulates transcription factors affecting gene expression.

- Metabolic Pathways : Influences enzyme activity and stability.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites, preventing substrate interaction |

| Enzyme Activation | Stabilizes conformations that enhance catalytic activity |

| Gene Regulation | Modulates transcription factors affecting gene expression |

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Derivatives exhibit antimicrobial properties against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation, with studies indicating reduced tumor growth in preclinical models.

- Metabolic Profiling : Studies correlate compounds similar to this compound with colorectal cancer risk, suggesting its relevance in cancer metabolism research.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against MRSA and Pseudomonas aeruginosa |

| Anticancer Properties | Inhibits proliferation of cancer cells |

| Metabolic Profiling | Correlations with colorectal cancer risk |

Mécanisme D'action

The mechanism of action of 2-Acetyl-5-methylpyridine primarily involves its role as a ligand. The nitrogen atom in the pyridine ring donates a lone pair of electrons to form coordination bonds with metal ions. This interaction can influence the reactivity and stability of the metal complexes, making them useful in catalytic processes.

Comparaison Avec Des Composés Similaires

2-Acetylpyridine: Lacks the methyl group at the fifth position, making it less hydrophobic.

5-Methyl-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an acetyl group, leading to different reactivity.

2-Methyl-5-ethylpyridine: Has an ethyl group instead of an acetyl group, affecting its chemical properties and applications.

Uniqueness: 2-Acetyl-5-methylpyridine is unique due to the presence of both an acetyl and a methyl group on the pyridine ring. This combination imparts specific chemical properties, such as increased hydrophobicity and distinct reactivity patterns, making it valuable in various research and industrial applications .

Activité Biologique

2-Acetyl-5-methylpyridine (C₈H₉NO), a pyridine derivative, has garnered attention due to its diverse biological activities and potential applications in pharmacology and organic synthesis. This article presents a comprehensive overview of its biochemical properties, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound exhibits significant biochemical interactions, particularly as a ligand in various coordination chemistry applications. It participates in metabolic pathways by interacting with enzymes and cofactors, which facilitate its biotransformation. The compound can influence enzyme activity, stability, and overall cellular metabolism through specific binding interactions with biomolecules.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 151.16 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Toxicity | Classified as an irritant; caution advised in handling |

Cellular Effects

The compound affects various cellular processes, including cell signaling, gene expression, and metabolic pathways. Studies indicate that it can modulate transcription factors, leading to altered gene expression profiles that impact cell proliferation, differentiation, and apoptosis. For instance, its interaction with cellular enzymes can significantly alter metabolic fluxes within the cell .

At the molecular level, this compound functions as both an inhibitor and activator of enzymes, depending on the context. Its binding to enzyme active sites can inhibit substrate binding or stabilize enzyme conformations that enhance catalytic efficiency. This dual role underscores its importance in regulating biochemical processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites, preventing substrate interaction |

| Enzyme Activation | Stabilizes conformations that enhance catalytic activity |

| Gene Regulation | Modulates transcription factors affecting gene expression |

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters and binding proteins. Understanding these mechanisms is crucial for elucidating its pharmacokinetics and biological effects. The compound has demonstrated specific subcellular localization to organelles such as the nucleus and mitochondria, which influences its functional roles in cellular processes .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Potential : Some studies have explored the anticancer properties of this compound derivatives, showing promise in inhibiting cancer cell proliferation. For example, a study reported that certain derivatives effectively reduced tumor growth in preclinical models .

- Metabolic Profiling : A prospective study evaluated blood metabolites associated with colorectal cancer risk and found correlations with compounds similar to this compound, suggesting its relevance in cancer metabolism research .

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against MRSA and Pseudomonas aeruginosa |

| Anticancer Properties | Inhibits proliferation of cancer cells |

| Metabolic Profiling | Correlations with colorectal cancer risk |

Propriétés

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFBKLLKNHMBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517258 | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-63-4 | |

| Record name | 1-(5-Methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.